molecular formula C3H5F2NO2 B3037070 3-Amino-2,2-difluoropropanoic acid CAS No. 428452-49-7

3-Amino-2,2-difluoropropanoic acid

Cat. No. B3037070
Key on ui cas rn: 428452-49-7
M. Wt: 125.07 g/mol
InChI Key: OEXAUVBPMONLBF-UHFFFAOYSA-N
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Patent
US08026234B2

Procedure details

In a round bottom flask, 3-amino-2,2-difluoropropanoic acid (500 mg, 4 mmol) was solubilized in MeOH (10 mL). At 0° C., SOCl2 (1 mL) was added dropwise. The reaction mixture was then stirred at room temperature overnight. Evaporation of the reaction mixture gave a white solid to be the product as HCl salt (570 mg, 81%). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.63 (t, J=16 Hz, 2H) 3.87 (s, 3H) 9.07 (br. s., 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
570 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5].O=S(Cl)[Cl:11].Cl.[CH3:14]O>>[ClH:11].[NH2:1][CH2:2][C:3]([F:8])([F:7])[C:4]([O:6][CH3:14])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NCC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
570 mg
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
gave a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.NCC(C(=O)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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